molecular formula C21H24N2O4 B2651199 2-(4-ethoxyphenyl)-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]acetamide CAS No. 941889-98-1

2-(4-ethoxyphenyl)-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]acetamide

Cat. No.: B2651199
CAS No.: 941889-98-1
M. Wt: 368.433
InChI Key: BBAIEBFJDAJOAH-UHFFFAOYSA-N
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Description

2-(4-ethoxyphenyl)-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]acetamide is an organic compound with a complex structure It is characterized by the presence of ethoxy and methoxy groups attached to a phenyl ring, along with an acetamide linkage

Scientific Research Applications

2-(4-ethoxyphenyl)-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]acetamide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of various chemical products and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethoxyphenyl)-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]acetamide typically involves multiple steps. One common method includes the reaction of 4-ethoxyphenylacetic acid with appropriate reagents to form the desired acetamide derivative. The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-ethoxyphenyl)-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions may vary depending on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Mechanism of Action

The mechanism of action of 2-(4-ethoxyphenyl)-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-methoxyphenyl)acetamide
  • N-(4-methoxyphenyl)acetamide
  • 4-ethoxyphenylacetic acid

Uniqueness

2-(4-ethoxyphenyl)-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]acetamide is unique due to its specific combination of functional groups and structural features

Properties

IUPAC Name

2-(4-ethoxyphenyl)-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O4/c1-3-27-17-9-6-15(7-10-17)13-20(24)22-16-8-11-19(26-2)18(14-16)23-12-4-5-21(23)25/h6-11,14H,3-5,12-13H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBAIEBFJDAJOAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)NC2=CC(=C(C=C2)OC)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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